![molecular formula C15H10ClF3O3 B15203116 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate CAS No. 50594-77-9](/img/structure/B15203116.png)
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a phenoxy group attached to a phenyl acetate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)phenol and phenyl acetate.
Etherification: The phenol undergoes etherification with phenyl acetate in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst, such as tetrabutylammonium bromide, in an organic solvent like toluene.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 100-150°C, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to enhance efficiency and safety. The use of phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves:
Continuous Flow Reactors: These reactors provide better control over reaction parameters, such as temperature and residence time, leading to improved product quality.
Phase Transfer Catalysis: The use of phase transfer catalysts facilitates the transfer of reactants between immiscible phases, increasing the reaction rate and yield.
化学反应分析
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The phenyl acetate moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated products.
科学研究应用
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through:
Molecular Targets: Binding to active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate is unique due to its combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
CAS 编号 |
50594-77-9 |
|---|---|
分子式 |
C15H10ClF3O3 |
分子量 |
330.68 g/mol |
IUPAC 名称 |
[3-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl] acetate |
InChI |
InChI=1S/C15H10ClF3O3/c1-9(20)21-11-3-2-4-12(8-11)22-14-6-5-10(7-13(14)16)15(17,18)19/h2-8H,1H3 |
InChI 键 |
KNFRYRRZMRETJX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
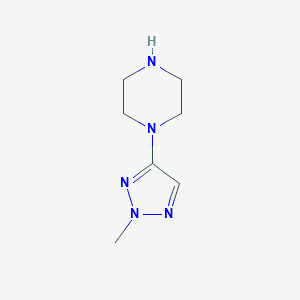

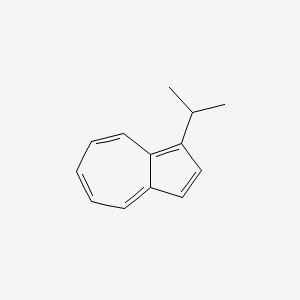
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
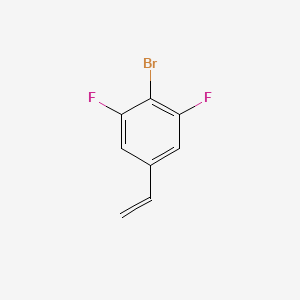

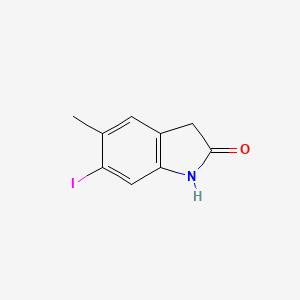
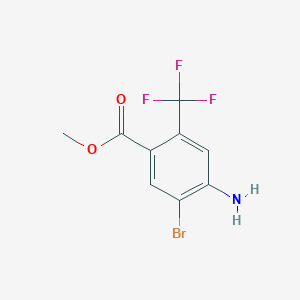
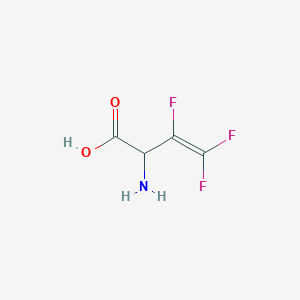
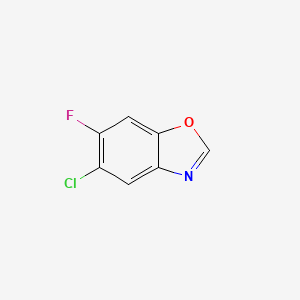
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)

